molecular formula C10H14N2O2S B3169232 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide CAS No. 936126-00-0

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Cat. No.: B3169232
CAS No.: 936126-00-0
M. Wt: 226.3 g/mol
InChI Key: FOVLPSAHCZYAEB-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H14N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a cyclopropyl group, and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-methylbenzenamine followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2-methylbenzenamine with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with cyclopropylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    5-amino-N-cyclopropyl-2-methylbenzenesulfonamide: Similar in structure but lacks the sulfonamide group.

    N-cyclopropyl-2-methylbenzenesulfonamide: Similar but lacks the amino group.

    5-amino-2-methylbenzenesulfonamide: Similar but lacks the cyclopropyl group.

Uniqueness

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is unique due to the combination of the amino, cyclopropyl, and sulfonamide groups on the benzene ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

5-amino-N-cyclopropyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVLPSAHCZYAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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